molecular formula C5H12Cl2N4O2 B2354707 5-amino-2-methyl-1H-imidazole-4-carboxamide CAS No. 37800-98-9

5-amino-2-methyl-1H-imidazole-4-carboxamide

Cat. No. B2354707
CAS RN: 37800-98-9
M. Wt: 231.08
InChI Key: STTFCDMNHMBOJA-UHFFFAOYSA-N
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Description

“5-amino-2-methyl-1H-imidazole-4-carboxamide” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Its molecular formula is C4H6N4O and its molecular weight is 162.578 .


Molecular Structure Analysis

The IUPAC Standard InChI for “5-amino-2-methyl-1H-imidazole-4-carboxamide” is InChI=1S/C4H6N4O.ClH/c5-3-2 (4 (6)9)7-1-8-3;/h1H,5H2, (H2,6,9) (H,7,8);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-amino-2-methyl-1H-imidazole-4-carboxamide” include a molecular weight of 162.58 and a solid form . Its water solubility is 31.1 mg/ml .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Phosphorus Pentoxide in Organic Synthesis : A study demonstrated the conversion of 5-amino-1H-imidazole-4-carboxamide hydrochloride into a series of 2-methyl-6-(arylamino)purines (Andersen & Pedersen, 1985).

  • Synthesis of 2-azaadenines and 2-azahypoxanthines : This compound is used as a precursor for synthesizing biologically active N6-substituted 2-azaadenines and 2-azahypoxanthines (Andersen & Pedersen, 1986).

  • Aminocarbonylation of 4-iodo-1H-imidazoles : The compound serves as a building block in the preparation of 5-aryl-1-benzyl-1H-imidazole-4-carboxamides through aminocarbonylation processes (Skogh et al., 2013).

Biochemistry and Enzymatic Processes

  • Enzymatic Polymerization : The compound has been used in the synthesis and enzymatic polymerisation to produce homopolymers (Pochet & D'ari, 1990).

  • AICAR Transformylase Mechanism : It has been instrumental in evaluating the catalytic mechanism of 5-aminoimidazole-4-carboxamide ribonucleotide transformylase through pH-dependent kinetics and mutagenesis studies (Shim et al., 2001).

DNA Interaction and Molecular Biology

  • DNA Interaction Studies : 5-Amino-2-methyl-1H-imidazole-4-carboxamide derivatives have been used to study the interaction with nucleic acids, demonstrating varying behavior under light exposure (Gerulath & Loo, 1972).

  • DNA Recognition by Polyamides : The compound has facilitated the study of DNA recognition by polyamides, particularly in identifying sequences in the minor groove of double-stranded DNA (Swalley, Baird, & Dervan, 1996).

Crystallography and Material Science

  • Crystal Structure Analysis : The synthesis and analysis of 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and related compounds have provided insights into molecular geometries and crystal structures (Banerjee et al., 1999).

Safety and Hazards

“5-amino-2-methyl-1H-imidazole-4-carboxamide” may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-amino-2-methyl-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-2-8-3(5(7)10)4(6)9-2/h6H2,1H3,(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFMOYKWJBONCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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